molecular formula C14H12BrN3O2S B15142424 InhA-IN-4

InhA-IN-4

Cat. No.: B15142424
M. Wt: 366.23 g/mol
InChI Key: XGAKNNRHRAVGBU-UHFFFAOYSA-N
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Description

InhA-IN-4 is a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This compound has shown potential anticancer and antiproliferative activities, making it a promising compound for the study of Mycobacterium tuberculosis infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of InhA-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a brominated aromatic compound, followed by nucleophilic substitution reactions to introduce the necessary functional groups. The final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

InhA-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

InhA-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of enoyl-acyl carrier protein reductase.

    Biology: Investigated for its role in inhibiting the growth of Mycobacterium tuberculosis.

    Medicine: Explored for its potential anticancer and antiproliferative activities.

Mechanism of Action

InhA-IN-4 exerts its effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (InhA). This inhibition blocks the synthesis of mycolic acids, which are essential for the bacterial cell wall. The compound binds to the active site of InhA, preventing the enzyme from catalyzing its normal reactions. This leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell .

Comparison with Similar Compounds

InhA-IN-4 is compared with other similar compounds such as isoniazid and triclosan. Unlike isoniazid, which requires activation by the enzyme KatG, this compound directly inhibits InhA without the need for activation. This makes it a more effective inhibitor, especially in strains of Mycobacterium tuberculosis that have developed resistance to isoniazid. Triclosan, another InhA inhibitor, has a different binding mechanism and is less potent compared to this compound .

List of Similar Compounds

  • Isoniazid
  • Triclosan
  • GSK693
  • GSK138

Properties

Molecular Formula

C14H12BrN3O2S

Molecular Weight

366.23 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-3-(4-nitrophenyl)thiourea

InChI

InChI=1S/C14H12BrN3O2S/c15-13-4-2-1-3-10(13)9-16-14(21)17-11-5-7-12(8-6-11)18(19)20/h1-8H,9H2,(H2,16,17,21)

InChI Key

XGAKNNRHRAVGBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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